molecular formula C22H20N4O3S B2999627 (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1207062-13-2

(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2999627
CAS No.: 1207062-13-2
M. Wt: 420.49
InChI Key: DMSKZZCESBUHHW-XBXARRHUSA-N
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Description

(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing pharmacological properties.

Molecular Formula: C20H20N4O3S
Molecular Weight: 396.46 g/mol
IUPAC Name: this compound

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it induces apoptosis in various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis via caspase activation
A549 (Lung Cancer)30.45 ± 5.12Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)22.10 ± 4.00Inhibition of proliferation

In animal models, treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15.0
Escherichia coli12.5
Pseudomonas aeruginosa20.0

These results highlight the compound's potential as an antimicrobial agent, with particular efficacy against resistant strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It disrupts the normal cell cycle progression, particularly at the G2/M phase.
  • Antimicrobial Mechanism: The presence of thiophene and dioxole groups enhances membrane permeability in bacteria, leading to cell lysis.

Case Studies

A notable study involving this compound was conducted on mice bearing xenograft tumors. The results indicated a significant reduction in tumor size after treatment with the compound compared to control groups receiving no treatment or standard chemotherapy .

Properties

IUPAC Name

(E)-1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-22(8-4-17-2-1-13-30-17)26-11-9-25(10-12-26)21-7-5-18(23-24-21)16-3-6-19-20(14-16)29-15-28-19/h1-8,13-14H,9-12,15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKZZCESBUHHW-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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